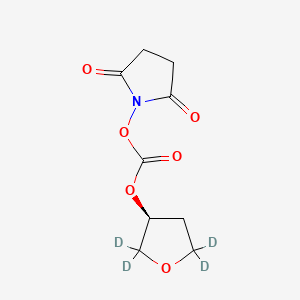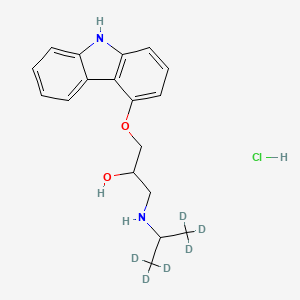
Carazolol-d6, Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carazolol-d6, Hydrochloride Salt is a stable isotope of Carazolol . It is a promising high-affinity β-adrenergic receptor ligand . It is used in research and has a molecular formula of C18H17D6ClN2O2 and a molecular weight of 340.88 .
Molecular Structure Analysis
The molecular structure of Carazolol-d6, Hydrochloride Salt is represented by the formula C18H17D6ClN2O2 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 6 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
Carazolol-d6, Hydrochloride Salt is a white solid . It has a melting point between 235 °C and 238 °C . It is soluble in methanol, DMSO, and water .Applications De Recherche Scientifique
Ligand du récepteur bêta-adrénergique à haute affinité
Il est utilisé comme ligand pour la détermination non invasive de l'état des récepteurs bêta en utilisant la TEP (tomographie par émission de positrons) .
Matériel de référence certifié
Il sert de matériel de référence pour une analyse de données très précise et fiable dans les produits chimiques de recherche en neurologie et les normes analytiques .
Mécanisme D'action
Target of Action
Carazolol-d6, Hydrochloride Salt is a high-affinity ligand for the β-adrenergic receptor . This receptor is a key player in the sympathetic nervous system, which regulates the body’s fight-or-flight response. The β-adrenergic receptor mediates the effects of adrenaline and noradrenaline, hormones that increase heart rate, dilate blood vessels, and mobilize energy for muscles during times of stress .
Biochemical Pathways
The primary biochemical pathway affected by Carazolol-d6, Hydrochloride Salt is the adenylate cyclase pathway . Normally, when adrenaline or noradrenaline binds to the β-adrenergic receptor, it triggers a cascade of events that leads to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that initiates various cellular responses. By blocking the β-adrenergic receptor, Carazolol-d6, Hydrochloride Salt prevents the activation of adenylate cyclase, thereby reducing the levels of cAMP and dampening the cellular response .
Pharmacokinetics
It is likely metabolized in the liver and excreted in the urine .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Carazolol-d6, Hydrochloride Salt plays a significant role in biochemical reactions as a beta-adrenergic receptor ligand . It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells. These receptors are involved in the response to adrenaline and noradrenaline, which are critical for the regulation of heart rate, muscle strength, blood pressure, and metabolism . The interaction between Carazolol-d6, Hydrochloride Salt and beta-adrenergic receptors is characterized by high affinity binding, which allows for precise measurement and analysis of receptor status .
Cellular Effects
Carazolol-d6, Hydrochloride Salt influences various cellular processes by binding to beta-adrenergic receptors on the cell surface . This binding inhibits the action of endogenous catecholamines, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell . As a result, Carazolol-d6, Hydrochloride Salt affects cell signaling pathways, gene expression, and cellular metabolism. It can modulate heart rate, reduce muscle contraction, and alter metabolic processes .
Molecular Mechanism
The molecular mechanism of Carazolol-d6, Hydrochloride Salt involves its high-affinity binding to beta-adrenergic receptors . This binding inhibits the activation of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cAMP . By reducing cAMP levels, Carazolol-d6, Hydrochloride Salt decreases the downstream signaling that leads to various physiological responses such as increased heart rate and muscle contraction . Additionally, this compound can influence gene expression by modulating transcription factors that are regulated by cAMP levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carazolol-d6, Hydrochloride Salt can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that prolonged exposure to Carazolol-d6, Hydrochloride Salt can lead to sustained inhibition of beta-adrenergic receptor activity, which may result in altered cellular responses over time .
Dosage Effects in Animal Models
The effects of Carazolol-d6, Hydrochloride Salt in animal models vary with different dosages . At low doses, the compound effectively inhibits beta-adrenergic receptor activity without causing significant adverse effects . At higher doses, Carazolol-d6, Hydrochloride Salt can lead to toxic effects such as hepatotoxicity, as observed in repeated oral administration studies in dogs . The no observed effect level (NOEL) for hepatotoxicity in dogs is 6 mg/kg body weight .
Metabolic Pathways
Carazolol-d6, Hydrochloride Salt is involved in metabolic pathways related to beta-adrenergic receptor signaling. It interacts with enzymes such as adenylate cyclase, which is responsible for the production of cAMP. By inhibiting this enzyme, Carazolol-d6, Hydrochloride Salt affects the metabolic flux and levels of metabolites involved in energy production and cellular signaling.
Transport and Distribution
Within cells and tissues, Carazolol-d6, Hydrochloride Salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, such as the heart and muscles . The distribution of Carazolol-d6, Hydrochloride Salt is crucial for its effectiveness in modulating beta-adrenergic receptor activity .
Subcellular Localization
Carazolol-d6, Hydrochloride Salt is primarily localized on the cell surface where beta-adrenergic receptors are found . This subcellular localization is essential for its activity as a receptor ligand. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the function and activity of Carazolol-d6, Hydrochloride Salt within the cell .
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
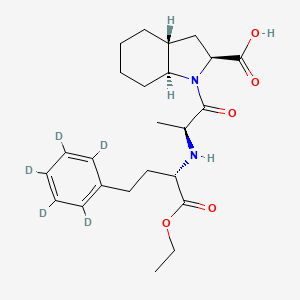

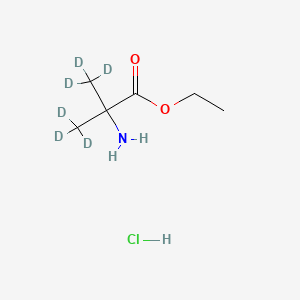
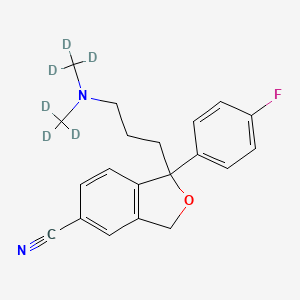
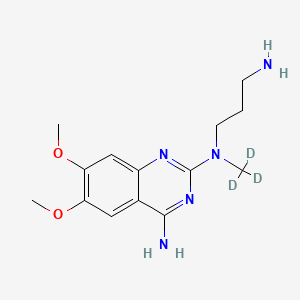
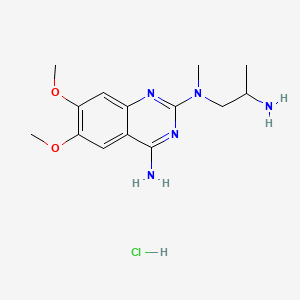

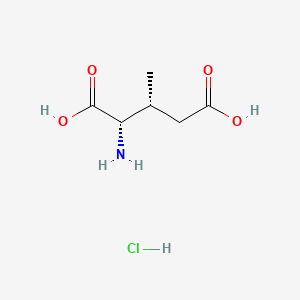

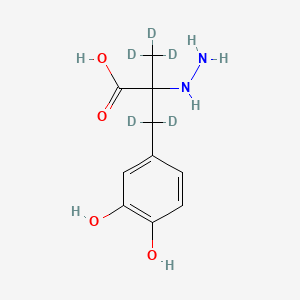
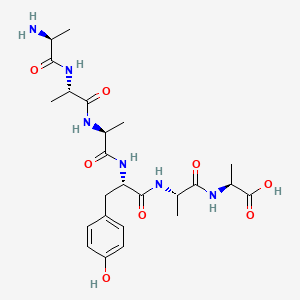
![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)
